5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methylsulfanyl groups at positions 5 and 2, respectively. The carboxamide group at position 4 is linked to a 1,3,4-thiadiazole ring bearing an ethylsulfanyl moiety.
Properties
Molecular Formula |
C10H10ClN5OS3 |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C10H10ClN5OS3/c1-3-19-10-16-15-9(20-10)14-7(17)6-5(11)4-12-8(13-6)18-2/h4H,3H2,1-2H3,(H,14,15,17) |
InChI Key |
MDAJCSQDJCVBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Carboxylic Acid Intermediate
The pyrimidine core is synthesized via cyclization of thiourea derivatives with β-keto esters. For example:
-
Condensation reaction : Ethyl acetoacetate reacts with thiourea in the presence of HCl to form 2-thiobarbituric acid.
-
Chlorination : Treatment with POCl₃ introduces chlorine at position 5, yielding 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride.
Reaction conditions :
Synthesis of 5-Ethylsulfanyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is constructed via cyclization of thiosemicarbazides:
-
Hydrazine reaction : Ethyl isothiocyanate reacts with hydrazine hydrate to form thiosemicarbazide.
-
Oxidative cyclization : Using Br₂ in acetic acid, the thiosemicarbazide cyclizes to form 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine.
Key parameters :
Amide Bond Formation
The final step involves coupling the pyrimidine carbonyl chloride with the thiadiazole amine:
-
Activation : 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonyl chloride is activated using DMF as a catalyst.
-
Coupling : Reacted with 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine in THF at 0°C, followed by gradual warming to room temperature.
Optimization data :
| Parameter | Value |
|---|---|
| Coupling agent | EDC/HOBt |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (over 2 hours) |
| Yield | 75–80% |
Alternative Methodologies
One-Pot Sequential Functionalization
A streamlined approach avoids isolating intermediates:
-
In situ generation of the pyrimidine carbonyl chloride using SOCl₂.
-
Direct coupling with the thiadiazole amine without purification.
Advantages :
Solid-Phase Synthesis
For high-throughput applications, Wang resin-bound intermediates enable stepwise assembly:
-
Resin activation : Wang resin functionalized with hydroxymethyl groups.
-
Iterative coupling : Sequential addition of pyrimidine and thiadiazole precursors.
Performance metrics :
Reaction Optimization and Challenges
Chlorination Efficiency
Chlorination at position 5 of the pyrimidine ring is critical. Excess POCl₃ (3 equiv) and catalytic DMAP improve yields to 78%.
Thiadiazole Ring Stability
The ethylsulfanyl group on the thiadiazole ring is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
Byproduct Analysis
Common byproducts include:
-
Des-chloro analog : Due to incomplete chlorination.
-
Dimerized thiadiazole : From oxidative coupling during cyclization.
Mitigation strategies :
-
Use fresh POCl₃.
-
Add antioxidants like BHT (0.1 wt%).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Replacing HATU with EDC reduces costs by 40% without compromising yield.
Crystallization Protocols
Final product purity is enhanced using ethanol/water (7:3) as the recrystallization solvent.
Analytical Characterization
Critical quality control metrics include:
Spectroscopic data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.52 (s, 3H, SCH₃), 3.21 (q, 2H, SCH₂CH₃), 8.62 (s, 1H, pyrimidine-H). |
| LC-MS | m/z 375.9 [M+H]⁺ |
Purity assessment :
-
HPLC: 99.2% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of compounds similar to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide. For instance, derivatives of thiadiazole have shown promising activity against various bacterial strains, including those resistant to standard antibiotics. The compound's structure allows it to interact with microbial enzymes or cellular structures, potentially disrupting their function.
Case Study: Antibacterial Screening
A study evaluated a series of thiadiazole derivatives against mycobacterial and bacterial strains. The results indicated that certain compounds exhibited antibacterial activity comparable to established antibiotics like penicillin G and ciprofloxacin .
Anticancer Properties
The compound has also been explored for its anticancer properties. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The incorporation of the thiadiazole ring enhances the bioactivity of these compounds.
Case Study: In vitro Anticancer Evaluation
In one study, a related compound was tested for its cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The results demonstrated significant growth inhibition and apoptosis induction in treated cells . Such findings suggest that 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide may warrant further investigation as a potential anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory activity of compounds containing thiadiazole and pyrimidine rings has been documented in several studies. These compounds may act as inhibitors of key enzymes involved in inflammatory processes.
Case Study: Molecular Docking Studies
Computational studies have suggested that similar compounds can effectively inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. Molecular docking simulations indicated favorable binding interactions between the compound and the enzyme's active site . This suggests a potential pathway through which the compound could exert its anti-inflammatory effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring is known to interfere with DNA replication, leading to the inhibition of bacterial and cancer cell growth . The sulfur atoms in the compound can form strong interactions with metal ions in enzymes, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several derivatives documented in the literature. A comparative analysis is presented below:
Key Differences and Implications
- Substituent Effects: The target compound’s ethylsulfanyl and methylsulfanyl groups likely enhance lipophilicity compared to the sulfonyl group in , which may improve membrane permeability but reduce aqueous solubility. The branched alkyl chain in may confer steric hindrance, altering binding kinetics relative to the linear ethyl group in the target compound .
- Biological Activity: The compound in (PubChem CID 16446482) is cataloged for research use, suggesting exploratory studies in enzymology or oncology.
Biological Activity
5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C12H14ClN5O3S3
- Molecular Weight : 299.81 g/mol
- CAS Number : 879936-40-0
- IUPAC Name : 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of sulfur in its structure enhances lipophilicity, facilitating cellular membrane penetration. This property is crucial for its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : It can interact with specific receptors to modulate their function.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cytochrome c release and caspase activation.
| Cancer Type | IC50 Value (µM) |
|---|---|
| Breast Carcinoma (MCF7) | 22.1 |
| Human Osteosarcoma (SaOS-2) | 19.0 |
| Myelogenous Leukemia (K562) | 15.0 |
In vitro tests demonstrated that these compounds have selective toxicity towards cancer cells while sparing normal cells such as skin fibroblasts and hepatocytes .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various pathogens. Thiadiazole derivatives are known for their effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Properties
Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects. For instance, compounds similar to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide have been evaluated in models of paw edema and shown significant inhibition compared to standard anti-inflammatory drugs like indomethacin .
Additional Pharmacological Activities
Thiadiazole derivatives are also investigated for their antiviral and antifungal activities. The structural diversity allows for a wide range of interactions with biological targets, enhancing their therapeutic potential.
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibited promising anticancer activity with IC50 values ranging from 15 µM to 22 µM against multiple cancer types .
- Antimicrobial Screening : In a screening study, several thiadiazole derivatives were tested against common bacterial strains. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL for several compounds .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions:
Thiadiazole ring formation : Cyclization of thiosemicarbazide with carboxylic acid derivatives under reflux (e.g., in ethanol or DMF) .
Functionalization : Introduction of the ethylsulfanyl group via nucleophilic substitution (using ethyl mercaptan and a base like NaH) .
Pyrimidine modification : Chlorination at the 5-position using POCl₃ and subsequent carboxamide coupling via EDC/HOBt-mediated reactions .
- Optimization : Monitor reaction progress with TLC/HPLC ; adjust solvent polarity (e.g., DCM for sulfanyl group addition) and temperature (60–80°C for cyclization) to improve yield (typically 60–75%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 428.0) .
- Purity assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (error < 0.3%) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethylsulfanyl vs. methylsulfonyl) impact biological activity and selectivity?
- Methodology :
- SAR studies : Synthesize analogs with modified sulfanyl/sulfonyl groups and compare bioactivity .
- Computational docking : Use AutoDock Vina to predict binding affinity changes (e.g., ΔG values) to targets like DHFR .
- Example findings :
| Substituent | MIC (S. aureus) | IC₅₀ (HeLa) |
|---|---|---|
| Ethylsulfanyl (parent) | 8 µg/mL | 12 µM |
| Methylsulfonyl | 32 µg/mL | 45 µM |
- Ethylsulfanyl enhances membrane permeability due to lipophilicity (logP = 2.8 vs. 1.5 for sulfonyl) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Root-cause analysis :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound stability : Test degradation in DMSO/PBS via LC-MS over 24 hrs .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Workflow :
ADME prediction : Use SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .
MD simulations : GROMACS for assessing binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
- Case study : Replacing ethylsulfanyl with cyclopropylsulfanyl improved metabolic stability (t₁/₂ increased from 2.1 to 5.3 hrs in rat liver microsomes) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
